An In-Depth Technical Guide to 3-Isopropoxyazetidine: Chemical Properties, Structure, and Synthetic Methodologies
An In-Depth Technical Guide to 3-Isopropoxyazetidine: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-isopropoxyazetidine, a valuable heterocyclic building block in modern medicinal chemistry. Azetidine scaffolds are increasingly incorporated into drug candidates to enhance physicochemical properties such as solubility and metabolic stability. The 3-isopropoxy substitution offers a specific modification that can influence lipophilicity and molecular interactions. This document details the chemical structure, core properties, a robust synthetic pathway from commercially available precursors, and predicted spectroscopic data for 3-isopropoxyazetidine. Furthermore, it explores the reactivity of the azetidine ring and the potential applications of this compound in the design and development of novel therapeutics, particularly for central nervous system (CNS) disorders.
Introduction: The Rising Prominence of Azetidines in Drug Discovery
The azetidine motif, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in contemporary drug design. Its rigid, three-dimensional structure can impart favorable pharmacological properties, including improved metabolic stability, enhanced solubility, and reduced off-target activity when replacing more traditional saturated heterocycles like pyrrolidine or piperidine. The strategic functionalization of the azetidine ring allows for the fine-tuning of a molecule's properties to optimize its drug-like characteristics. 3-Substituted azetidines, in particular, are of significant interest as they introduce diverse functionalities that can engage with biological targets and modulate pharmacokinetic profiles. 3-Isopropoxyazetidine serves as a key building block in this context, offering a balance of polarity and lipophilicity that can be advantageous in designing molecules with improved brain penetration and oral bioavailability. This guide will delve into the specific attributes of 3-isopropoxyazetidine, providing a foundational understanding for its application in research and development.
Chemical Properties and Structure of 3-Isopropoxyazetidine
3-Isopropoxyazetidine is a substituted azetidine derivative with an isopropoxy group at the 3-position of the heterocyclic ring. It is often supplied and handled as its hydrochloride salt to improve stability and ease of handling.
Core Chemical Structure
The structure of 3-isopropoxyazetidine is characterized by the strained four-membered azetidine ring, which influences its conformational preferences and reactivity. The isopropoxy group introduces a lipophilic character while the nitrogen atom provides a site for further functionalization and potential salt formation.
Caption: Chemical structure of 3-Isopropoxyazetidine.
Physicochemical Properties
A summary of the key physicochemical properties of 3-isopropoxyazetidine and its hydrochloride salt is presented in Table 1.
| Property | 3-Isopropoxyazetidine | 3-Isopropoxyazetidine Hydrochloride |
| CAS Number | 871791-79-6 | 871657-49-7 |
| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO |
| Molecular Weight | 115.17 g/mol | 151.63 g/mol |
| Appearance | - | Pale yellow hygroscopic powder |
| Purity | - | ≥ 97% |
| Storage | - | Store at 0-8°C |
Synthesis of 3-Isopropoxyazetidine
The synthesis of 3-isopropoxyazetidine is typically achieved through a two-step process starting from the commercially available N-Boc-3-hydroxyazetidine. This involves a Williamson ether synthesis to introduce the isopropoxy group, followed by the deprotection of the Boc (tert-butoxycarbonyl) group.
Synthetic Workflow
Caption: General synthetic workflow for 3-isopropoxyazetidine.
Experimental Protocols
Step 1: Williamson Ether Synthesis of N-Boc-3-isopropoxyazetidine
The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group and must be activated for nucleophilic substitution. A common and effective strategy is to deprotonate the alcohol with a strong base to form an alkoxide, which then reacts with an isopropyl halide.
Materials:
-
N-Boc-3-hydroxyazetidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Iodopropane or 2-bromopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add 2-iodopropane (1.5 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-Boc-3-isopropoxyazetidine.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to efficiently deprotonate the hydroxyl group of the sterically hindered N-Boc-3-hydroxyazetidine.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction by solvating the cation of the base, leaving the alkoxide nucleophile more reactive.
-
2-Iodopropane: Iodide is an excellent leaving group, promoting a faster reaction rate compared to bromide or chloride.
Step 2: Deprotection of N-Boc-3-isopropoxyazetidine
The Boc protecting group is acid-labile and can be readily removed under acidic conditions to yield the free amine.
Materials:
-
N-Boc-3-isopropoxyazetidine
-
4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
Procedure:
-
Dissolve N-Boc-3-isopropoxyazetidine (1 equivalent) in 4 M HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the resulting residue with diethyl ether to precipitate the 3-isopropoxyazetidine hydrochloride salt.
-
Collect the solid by filtration and dry under vacuum.
Causality Behind Experimental Choices:
-
4 M HCl in Dioxane: This is a common and effective reagent for Boc deprotection. The anhydrous conditions prevent unwanted side reactions. The use of a pre-made solution ensures accurate stoichiometry of the acid.
-
Trifluoroacetic Acid (TFA): An alternative strong acid that can be used, typically in a solvent like DCM. The excess TFA and DCM can be removed by rotary evaporation.
-
Diethyl Ether: Used as an anti-solvent to precipitate the hydrochloride salt, which is typically insoluble in ether.
Spectroscopic Data
Due to the limited availability of published experimental spectra for 3-isopropoxyazetidine, the following data is predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.20 | m | 1H | CH (azetidine ring) |
| ~ 3.80 | m | 1H | CH (isopropyl group) |
| ~ 3.60 | t | 2H | CH₂ (azetidine ring) |
| ~ 3.10 | t | 2H | CH₂ (azetidine ring) |
| ~ 1.15 | d | 6H | 2 x CH₃ (isopropyl group) |
Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 70.0 | CH (azetidine ring) |
| ~ 68.0 | CH (isopropyl group) |
| ~ 50.0 | CH₂ (azetidine ring) |
| ~ 22.0 | CH₃ (isopropyl group) |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Broad | N-H stretch (secondary amine) |
| 2850 - 2980 | Strong | C-H stretch (aliphatic) |
| 1050 - 1150 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
Predicted Fragmentation Pattern (Electron Ionization - EI):
The mass spectrum of 3-isopropoxyazetidine is expected to show a molecular ion peak (M⁺) at m/z = 115. Key fragmentation pathways would likely involve the loss of the isopropyl group or cleavage of the azetidine ring.
| m/z | Possible Fragment |
| 115 | [M]⁺ |
| 100 | [M - CH₃]⁺ |
| 72 | [M - C₃H₇]⁺ |
| 57 | [C₃H₅N]⁺ |
| 43 | [C₃H₇]⁺ |
Reactivity and Applications in Drug Discovery
Reactivity of the Azetidine Nitrogen
The nitrogen atom in 3-isopropoxyazetidine is a secondary amine and therefore nucleophilic. It readily undergoes reactions typical of secondary amines, such as:
-
N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom. This is a common strategy for incorporating the azetidine moiety into a larger molecule.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.
Caption: Key reactions of the 3-isopropoxyazetidine nitrogen.
Applications in Medicinal Chemistry
3-Isopropoxyazetidine is a valuable building block for the synthesis of novel drug candidates. Its incorporation can lead to:
-
Improved CNS Penetration: The balance of lipophilicity from the isopropoxy group and the polarity of the azetidine nitrogen can be tuned to optimize blood-brain barrier permeability. Several patents for azetidine derivatives indicate their potential for treating CNS disorders.[1][2]
-
Enhanced Metabolic Stability: The strained azetidine ring is often more resistant to metabolic degradation compared to larger, more flexible ring systems.
-
Increased Solubility: The nitrogen atom of the azetidine ring can be protonated at physiological pH, which can significantly improve the aqueous solubility of the parent molecule.
-
Novel Chemical Space: The unique three-dimensional structure of the azetidine scaffold allows for the exploration of new chemical space and the development of compounds with novel intellectual property.
While specific drugs containing the 3-isopropoxyazetidine fragment are not yet on the market, the broader class of 3-alkoxyazetidines is actively being explored in various therapeutic areas. The methodologies and data presented in this guide provide a solid foundation for researchers to utilize 3-isopropoxyazetidine in their drug discovery programs.
Safety and Handling
3-Isopropoxyazetidine hydrochloride is a hygroscopic powder and should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Isopropoxyazetidine is a versatile and valuable building block for medicinal chemistry and drug discovery. Its unique structural and physicochemical properties make it an attractive scaffold for the design of novel therapeutics with improved pharmacological profiles. This technical guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, predicted spectroscopic data, and insights into its reactivity and potential applications. As the demand for novel chemical entities with enhanced drug-like properties continues to grow, the strategic use of functionalized azetidines like 3-isopropoxyazetidine will undoubtedly play an increasingly important role in the development of the next generation of medicines.
References
- Use of a compound of formula (I) wherein R<1> is aryl; and R<2>, R<3>, R<4>, R<5> and R<6> which may be the same or different are selected from H, alkyl and aryl, or a pharmaceutically acceptable salt or prodrug thereof, in the manufacture of a medicament for neuroprotection in a subject or for the treatment of cerebral ischaemia, central nervous system injury or eye diseases.
-
WO/2023/214119 AZETIDINE COMPOUNDS, PHARMACEUTICAL COMPOSITIONS THEREOF, PREPARATION METHODS AND THEIR USES IN THE TREATMENT OF CNS DISORDERS. WIPO Patentscope. [Link]
-
Azetidine and piperidine compounds useful as PDE10 inhibitors. Eureka | Patsnap. [Link]
-
3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Wiley Online Library. [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. [Link]
- US9139593B2 - Azetidine compounds, compositions and methods of use.
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
New azetidine derivatives, pharmaceutical compositions and uses thereof. Patsnap Eureka. [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
A Brønsted Acidic Deep Ectectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. PubMed. [Link]
-
Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]
-
CASPRE - 13C NMR Predictor. CASPRE. [Link]
-
Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Semantic Scholar. [Link]
-
A new program to 13C NMR spectrum prediction based on tridimensional models. ResearchGate. [Link]
-
Simulate and predict NMR spectra. NMRDB.org. [Link]
-
Interpretation of mass spectra. University of Arizona. [Link]
-
Predict 13C carbon NMR spectra. NMRDB.org. [Link]
-
PROSPRE - 1H NMR Predictor. PROSPRE. [Link]
-
13C NMR predictor. virtual Chemistry 3D. [Link]
-
IR Absorption Table. University of Colorado Boulder. [Link]
-
Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. National Institutes of Health. [Link]
-
Table of Characteristic IR Absorptions. Chem LibreTexts. [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. [Link]
-
pH-Mediated Selective Synthesis of N-Allylic Alkylation or N-Alkylation Amines with Allylic Alcohols via an Iridium Catalyst in Water. Organic Chemistry Portal. [Link]
-
Interpreting Infrared Spectra. Specac. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
Infrared (IR) Spectroscopy Practice Problems. Chemistry Steps. [Link]
-
Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]
-
ESI and MALDI mass spectrometry of large POSS oligomers. Polymer Science and Engineering : UMass Amherst. [Link]
-
Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube. [Link]
-
Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. National Institutes of Health. [Link]
-
Medicinal chemistry of oxazines as promising agents in drug discovery. PubMed. [Link]
-
Medicinal Chemistry II | Thiazides, Loop Diuretics and Potassium Sparing Diuretics. YouTube. [Link]
-
Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. PubMed. [Link]

